BENZO(c)PHENANTHRENE, 5-ACETYL-

Electrophilic aromatic substitution Protiodetritiation kinetics Regioselectivity

PAH researchers face regioisomeric contamination that confounds structure-activity studies. 5-Acetylbenzo[c]phenanthrene is the regiospecifically pure, historically validated product of electrophilic substitution at the fjord-region C-5 position. • Confirmed regiochemistry by independent chemical correlation (oxidation to 5-benzo[c]phenanthrenecarboxylic acid) • Enables definitive K-region-blocked metabolism studies & Wittig-based helicene synthesis • In stock with competitive pricing for immediate global dispatch.

Molecular Formula C20H14O
Molecular Weight 270.3 g/mol
CAS No. 63018-98-4
Cat. No. B13956308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBENZO(c)PHENANTHRENE, 5-ACETYL-
CAS63018-98-4
Molecular FormulaC20H14O
Molecular Weight270.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41
InChIInChI=1S/C20H14O/c1-13(21)19-12-15-11-10-14-6-2-3-7-16(14)20(15)18-9-5-4-8-17(18)19/h2-12H,1H3
InChIKeyMFBUUODCOHVEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetylbenzo[c]phenanthrene: Core Identity and Procurement


5-Acetylbenzo[c]phenanthrene (IUPAC: 1-benzo[c]phenanthren-5-ylethanone; molecular formula C₂₀H₁₄O; MW 270.33 g/mol) is a functionalized polycyclic aromatic hydrocarbon (PAH) derived from the tetracyclic [4]helicene scaffold benzo[c]phenanthrene (CAS 195-19-7) [1] . The acetyl substituent occupies the sterically hindered C-5 position within the fjord/K-region of the non-planar, helically distorted ring system (inter-ring torsion angle ~27° in the parent) [2]. This compound serves as a key synthetic intermediate for higher helicenes and as a regiospecifically functionalized probe for structure–reactivity and structure–carcinogenicity studies in the benzophenanthrene series, where substitution position critically governs both chemical and biological behavior [3].

1
Synthesis route: Direct Friedel–Crafts acetylation yields exclusively the 5-acetyl regioisomer.
2
Structural utility: C-5 fjord-region substitution provides a carbonyl handle for helicene construction and further functionalization.
3
Probe design: K-region-blocked analog enables metabolic diversion studies toward the 3,4-pathway relevant to human CYP isoforms.

Why Generic Regioisomers Cannot Substitute for the 5-Acetyl Derivative


The benzo[c]phenanthrene scaffold displays extreme position-dependent reactivity, with the C-5 site exhibiting the highest electrophilic susceptibility of any ring position [1]. A 2-acetyl-, 4-acetyl-, or 6-acetylbenzo[c]phenanthrene is not a functional equivalent of the 5-acetyl isomer: the arenium ion formed upon C-5 protonation is 2.7–3.7 kcal/mol more stable than those at C-1 through C-6 [2], and C-5 acetylation proceeds via a fundamentally different charge-delocalization pathway involving the B and C rings, whereas the 2- and 4-isomers delocalize charge into the A ring [2]. Moreover, the 5-position lies at the fjord-region K-region—the site of preferential CYP450-mediated metabolic oxidation [3]—meaning that the regioisomeric identity of the acetyl substituent directly determines both the compound's utility as a carcinogenesis probe and its downstream synthetic versatility for helicene construction [4].

Regioisomer reactivity
2-, 4-, and 6-acetyl isomers exhibit fundamentally different electrophilic reactivity; only the 5-position is the kinetically favored site, so reactivity profiles may not transfer.
Synthesis accessibility
5-acetyl is the sole isomer obtainable via direct electrophilic acetylation. Other regioisomers require multi-step de novo construction, introducing supply-chain and cost divergence.
Application mismatch
2-acetyl derivatives have been explored in cytotoxicity assay contexts (Hep-2/Caco-2), whereas the 5-acetyl isomer is positioned for helicene and materials science research. These application domains are not interchangeable.

Quantitative Differentiation: 5-Acetyl vs. Regioisomeric Analogs


Electrophilic Reactivity Hierarchy at C-5 vs. Other Positions

Protiodetritiation kinetic measurements on tritium-labelled benzo[c]phenanthrene in anhydrous trifluoroacetic acid at 70 °C establish that the C-5 position is overwhelmingly the most reactive site for electrophilic substitution [1]. The partial rate factor (f) at C-5 is 8680, which is 4.2-fold higher than C-4 (f=2050), 7.2-fold higher than C-2 (f=1200), and 20.6-fold higher than the least reactive C-3 position (f=422) [1]. This rank order (5 ≫ 6 > 4 > 1 > 2 > 3) directly predicts that Friedel–Crafts acetylation, nitration, and bromination all yield the 5-substituted isomer as the predominant or exclusive product, a prediction confirmed experimentally for acetylation [2].

Electrophilic reactivity (C-5)
Head-to-head
f = 8680
4.2× vs C-4; 7.2× vs C-2; 20.6× vs C-3
Confirms C-5 as kinetically preferred site for electrophilic substitution.
Protiodetritiation kinetics, TFA, 70 °C.
Electrophilic aromatic substitution Protiodetritiation kinetics Regioselectivity PAH reactivity

DFT-Computed Arenium Ion Stability: C-5 vs. Other Positions

B3LYP/6-31G(d) DFT calculations reveal that the arenium ion resulting from protonation at C-5 of benzo[c]phenanthrene is more stable than those from protonation at every other unsubstituted ring position [1]. The computed stability differences (ΔG) relative to C-5 are: C-1 (+2.7 kcal/mol), C-4 (+2.7 kcal/mol), C-6 (+3.4 kcal/mol), C-2 (+3.5 kcal/mol), and C-3 (+3.7 kcal/mol) [1]. Furthermore, positive charge in the C-5-protonated arenium ion is delocalized extensively into the B and C rings, whereas charge in the 2- and 4-protonated ions remains largely confined to the A ring [1]. This difference in charge-delocalization topology has direct consequences for the compound's behavior as a carcinogenesis probe, as the B/C-ring delocalization pattern mirrors that of the fjord-region epoxide-derived benzylic carbocation implicated in DNA-adduct formation [1].

Arenium ion stability
Head-to-head
ΔG +2.7 to +3.7 kcal/mol
Relative to C-5 protonated arenium ion
C-5 protonation yields the most stable intermediate, supporting regioselectivity.
B3LYP/6-31G(d) DFT calculations.
Carbocation stability DFT calculation Protonation regioselectivity Charge delocalization

CYP450 Regioselectivity: K-Region Metabolic Oxidation Preference

Metabolism studies using genetically engineered V79 Chinese hamster cells expressing individual rat and human CYP isoforms demonstrate that the 5,6-position (K-region) of benzo[c]phenanthrene is the preferred site of oxidative metabolism across virtually all tested CYP isoforms [1]. Specifically, rat CYP1A1, rat CYP2B1, human CYP2A6, human CYP2E1, and human CYP3A4 all catalyze oxidation exclusively or predominantly at the 5,6-K-region; only human CYP1A1 and CYP1A2 oxidize both the 5,6- and 3,4-positions with comparable efficiency [1]. This metabolic regioselectivity is critical because K-region oxidation is the first step in the formation of the fjord-region diol-epoxide ultimate carcinogen (anti-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenzo[c]phenanthrene, BcPDE), which was shown by Hecht et al. to be a potent mammary carcinogen in female CD rats, inducing significantly more fibroadenomas and adenocarcinomas than the bay-region diol-epoxide of benzo[a]pyrene at an equimolar dose of 12.2 μmol [2].

CYP oxidation site
Cross-study
5,6-K-regionPreferred by rat CYP1A1, CYP2B1; human CYP2A6, CYP2E1, CYP3A4
3,4-positionSignificant only for human CYP1A1 and CYP1A2
Supports K-region-blocked probe design; metabolic diversion context.
V79 cell model expressing individual P450s.
Metabolic activation CYP450 oxidation K-region Carcinogen metabolism

Friedel–Crafts Acetylation Regiochemistry: Exclusive C-5 Substitution

Newman and Kosak demonstrated that Friedel–Crafts acetylation of benzo[c]phenanthrene with acetic anhydride and AlCl₃ in chlorobenzene yields exclusively the 5-acetyl derivative [1]. The structural assignment was rigorously proven by hypochlorite oxidation of the acetyl product to the known 5-benzo[c]phenanthrenecarboxylic acid, establishing an unambiguous chemical correlation [1]. In contrast, attempted acetylation with acetyl chloride yielded only complex mixtures from which no pure acetyl derivative could be isolated, and no acetylation occurred with acetic anhydride/85% H₃PO₄ in benzene [1]. This highlights that the 5-acetyl compound is not only the sole regioisomer accessible by direct electrophilic synthesis but also that its successful preparation requires specific reagent/catalyst conditions that have been empirically validated.

Acetylation outcome
Head-to-head
Ac₂O/AlCl₃Exclusive 5-acetyl product; structure proven by oxidation.
AcCl/AlCl₃Complex mixture; no pure acetyl derivative isolable.
Validated exclusive synthesis route for the 5-acetyl regioisomer.
Newman & Kosak, 1949; chlorobenzene solvent.
Friedel-Crafts acylation Regiospecific synthesis Structure proof by oxidation Synthetic reliability

Divergent Applications: 2-Acetyl Cytotoxicity vs. 5-Acetyl Helicene Precursor

The 2-acetyl regioisomer of benzo[c]phenanthrene has been employed as a precursor for 1-(benzo[c]phenanthren-2-yl)ethanol and 1-(benzo[c]phenanthren-2-yl)-3-phenylpropane-1,3-diol, which exhibit in vitro cytotoxicity against Hep-2 (IC₅₀ = 0.7 μg/mL) and Caco-2 (IC₅₀ = 0.6 μg/mL) human carcinoma cell lines in MTT assays [1]. By contrast, the 5-acetyl regioisomer is distinctively positioned for helicene construction: 1-substituted (including 5-substituted) benzo[c]phenanthrenes serve as direct precursors for higher [n]helicenes via oxidative photocyclization or metal-catalyzed cyclization [2]. The torsion angle between rings A and D increases upon fjord-region substitution (from 26.7° in parent to 29.3° with a nitro group) [3], and the 5-acetyl group provides a carbonyl handle for further functionalization (Wittig olefination, reduction, Grignard addition) that is geometrically constrained by the helical scaffold in ways that the 2-acetyl isomer, located in a less sterically hindered, more planar region, cannot replicate [3].

Application divergence
Cross-study
5-acetyl isomerHelicene precursor; fjord-region handle for photocyclization.
2-acetyl isomerCytotoxicity assay context (Hep-2, Caco-2); non-helicene application.
Non-overlapping application domains; regioisomer choice is end-use dependent.
No direct cytotoxicity comparison for 5-acetyl available.
Cytotoxicity assay Helicene synthesis Position-dependent application Structure-activity relationship

Physicochemical Properties: 5-Acetyl vs. Parent and Methyl Analog

The introduction of an acetyl group at C-5 significantly alters the physicochemical profile relative to the parent hydrocarbon and the 5-methyl analog. Benzo[c]phenanthrene (CAS 195-19-7) has a melting point range of 334.8–342 K (≈62–69 °C) and a boiling point of approximately 436.7 °C [1]. The 5-acetyl derivative (CAS 63018-98-4) has a substantially higher computed boiling point of approximately 496.5 °C at 760 mmHg, a flash point of approximately 222.1 °C, a computed density of 1.21 g/cm³, and a vapor pressure of approximately 5.38 × 10⁻¹⁰ mmHg at 25 °C . The 5-methyl analog (CAS 652-04-1), in contrast, has a reported melting point of 71.5 °C . These differences in thermal and volatility parameters are directly relevant to handling, storage, and analytical method development (e.g., GC-MS conditions), where the acetyl derivative's lower volatility relative to the methyl analog necessitates higher column temperatures or alternative detection strategies.

Physicochemical profile
Cross-study
5-Acetyl derivativebp ~496.5 °C; vapor pressure 5.38×10⁻¹⁰ mmHg; density 1.21 g/cm³
Parent hydrocarbonbp ~436.7 °C; mp 62–69 °C
Lower volatility alters GC-MS and handling requirements.
Computed/predicted values; mp from experimental sources.
Boiling point Physicochemical properties Substituent effect Analytical reference

Validated Application Scenarios for 5-Acetylbenzo[c]phenanthrene


Helicene and Curved PAH Synthesis Building Block

The 5-acetyl substituent provides a versatile carbonyl handle at the sterically congested fjord-region of the [4]helicene scaffold, enabling Wittig olefination, reduction, and Grignard addition chemistry that is geometrically constrained by the helical topology [1]. This makes the compound a direct precursor for constructing higher helicenes ([5]-, [6]-, and [7]helicenes) via oxidative photocyclization or metal-catalyzed cyclization of stilbene-type intermediates derived from the 5-acetyl group [1]. The established regiochemical purity of 5-acetylbenzo[c]phenanthrene via Friedel–Crafts acetylation ensures that helicene products are free of regioisomeric contamination, a critical quality attribute for chiroptical materials research [2].

K-Region-Blocked Probe for Metabolic Diversion Studies

Because the 5,6-K-region is the primary site of CYP450-mediated oxidation in rodent models [3], the 5-acetyl derivative—bearing a substituent at the exact site of metabolic attack—serves as a structurally defined, K-region-blocked analog. This enables researchers to experimentally divert metabolism toward the 3,4-position (the proximate carcinogen pathway relevant to human CYP1A1/1A2 [3]) and to quantify the resulting shift in dihydrodiol metabolite profiles. The compound thus supports mechanism-of-action studies on fjord-region PAH carcinogenicity without the confounding variable of K-region oxidation, complementing the established carcinogenicity data for the parent BcPDE fjord-region diol-epoxide [4].

Reference Standard for Electrophilic Substitution Studies

The 5-acetyl compound is the historically validated and structurally proven reference product of electrophilic aromatic substitution on the benzo[c]phenanthrene scaffold [2]. Its identity has been confirmed by independent chemical correlation (hypochlorite oxidation to 5-benzo[c]phenanthrenecarboxylic acid), and the position is corroborated by the highest partial rate factor (f=8680) among all ring positions [5]. As such, this compound serves as the definitive analytical reference standard for any study involving electrophilic derivatization of benzo[c]phenanthrene, including nitration and bromination, where the same C-5 regioselectivity is observed [6].

Enantiopure Precursor for Chiroptical Materials Research

The non-planar, helically chiral benzo[c]phenanthrene scaffold exhibits configurational stability that can be exploited for chiroptical applications. The 5-acetyl substituent, positioned in the fjord-region where the inter-ring torsion angle is sensitive to substitution (increasing from 26.7° in parent to 29.3° with fjord-region nitro substitution [6]), provides a functionalization site that modulates both the helical pitch and the resulting circular dichroism and optical rotation properties. This makes 5-acetylbenzo[c]phenanthrene a valuable starting material for synthesizing enantiopure organometallic helicenes and for systematic structure–chiroptical property correlation studies [1].

Application
Selection Property
Validation Focus
Helicene synthesis building block
Regiochemical purity at C-5; carbonyl handle for derivatization
Oxidative photocyclization yield and product helicity
K-region-blocked metabolic probe
K-region substitution integrity; absence of 5,6-oxidation
CYP isoform metabolite profiling; shift to 3,4-dihydrodiol pathway
Electrophilic substitution reference standard
Validated structural identity (oxidation correlation to carboxylic acid)
Consistency of C-5 regioselectivity in nitration/bromination studies
Chiroptical materials precursor
Helical scaffold with fjord-region functional handle
Enantiopurity and circular dichroism spectra after derivatization
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